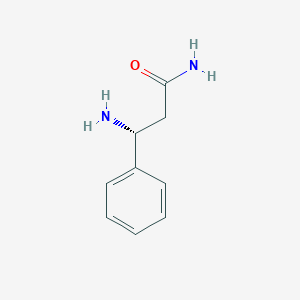

(3R)-3-amino-3-phenylpropanamide

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(3R)-3-amino-3-phenylpropanamide |

InChI |

InChI=1S/C9H12N2O/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1 |

InChI Key |

LWTUSLSPLDBOBT-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)N)N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

The following table and analysis compare (3R)-3-amino-3-phenylpropanamide with structurally related compounds, focusing on molecular features, substituent effects, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

*Calculated from LCMS data (m/z 501 [M+H]⁺) .

Key Comparative Analysis

Substituent Effects on Reactivity and Stability

- Chlorothiophene vs. Phenyl ( vs. Target Compound) : The dichlorothiophene group in C₇H₈Cl₂N₂OS introduces sulfur and chlorine atoms, increasing electronegativity and lipophilicity compared to the phenyl group in the target compound. This could enhance membrane permeability but may also raise metabolic stability concerns due to halogenated aromatic systems .

- However, the ester group (vs. amide) reduces hydrolytic stability, limiting its utility in prolonged biological activity .

Functional Group Impact

- Amide vs. Ester: The amide group in this compound offers greater resistance to hydrolysis compared to the ester in methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate. This makes the amide more suitable for pharmaceuticals requiring extended half-lives .

- Chirality: The (3R)-configuration in the target compound contrasts with non-specified stereochemistry in analogs like C₇H₈Cl₂N₂OS. Chirality is critical for enantioselective synthesis or targeting stereospecific biological pathways .

Molecular Weight and Complexity

- The patent-derived compound () has a molecular weight of 501.43 g/mol, exceeding the "Rule of Five" guidelines for drug-likeness.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing (3R)-3-amino-3-phenylpropanamide, and how do solvent and coupling agent choices impact reaction efficiency?

- Methodology : Two common approaches involve coupling reactions using triethylamine as a base and carbodiimide reagents (e.g., dicyclohexylcarbodiimide, DCC) in solvents like DMF or DCM. For example, DMF enhances reactivity in amide bond formation but may increase racemization risk, while DCM offers better enantiomeric control due to lower polarity . Critical parameters include reaction temperature (0°C initiation to prevent side reactions) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amino acid to coupling agent) .

- Characterization : Monitor reaction progress via TLC or LC-MS. Purify via vacuum filtration and washing with ethyl acetate to remove by-products like dicyclohexylurea .

Q. What spectroscopic techniques are recommended for characterizing the enantiomeric purity of this compound?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. Compare retention times with standards .

- Polarimetry : Measure specific optical rotation ([α]D) to confirm enantiomeric identity. Pure (3R)-enantiomers exhibit distinct values compared to (3S)-counterparts .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of peaks in H or C NMR spectra, enabling enantiomeric differentiation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize racemization and by-product formation?

- Racemization Mitigation : Use low-polarity solvents (e.g., DCM) and avoid prolonged reaction times at elevated temperatures. Additives like HOBt (hydroxybenzotriazole) reduce carbodiimide-mediated racemization .

- By-Product Control : Pre-activate the carboxylic acid component with DCC before adding the amine nucleophile to minimize undesired urea formation .

- Enantiomeric Purity Validation : Combine chiral HPLC with mass spectrometry to detect trace impurities and confirm >95% enantiomeric excess (ee) .

Q. What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition constants () and mode (competitive, non-competitive). Use fluorogenic substrates for real-time monitoring .

- Structural Studies : Co-crystallize the compound with target enzymes (e.g., proteases) to resolve binding interactions via X-ray crystallography. Compare with computational docking simulations .

- Mutagenesis : Engineer enzyme active-site mutations (e.g., alanine scanning) to identify critical residues for inhibitor binding .

Q. How should discrepancies in the reported solubility and stability of this compound derivatives be addressed in experimental design?

- Solubility Profiling : Use a tiered approach: (1) Screen in aqueous buffers (pH 1–12) with co-solvents (DMSO, PEG); (2) Apply dynamic light scattering (DLS) to detect aggregation .

- Stability Studies : Conduct accelerated degradation tests under stress conditions (heat, light, oxidation). Analyze degradation products via LC-MS to identify labile functional groups (e.g., amide hydrolysis) .

- Data Harmonization : Cross-reference experimental conditions (e.g., temperature, ionic strength) across studies to isolate variables causing discrepancies .

Ethical and Safety Considerations

- 3R Principles in Biological Testing : Prioritize in vitro models (e.g., cell cultures) for preliminary toxicity screening to reduce animal use. Apply Refinement techniques (e.g., analgesia protocols) if in vivo studies are necessary .

- Safety Handling : Use fume hoods and PPE (gloves, goggles) during synthesis. Store the compound in airtight containers at -20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.